1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione class, characterized by a fused thiophene-pyrimidine core with substitutions at positions 1 and 2. The structure features a 4-methylbenzyl group at position 1 and a morpholine-4-carbonyl-substituted cyclohexylmethyl group at position 3.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-18-2-4-19(5-3-18)16-28-22-10-15-34-23(22)25(31)29(26(28)32)17-20-6-8-21(9-7-20)24(30)27-11-13-33-14-12-27/h2-5,10,15,20-21H,6-9,11-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXPSLHUYRYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)N5CCOCC5)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C26H31N3O4S
- Molecular Weight : 481.61 g/mol
- Purity : Typically around 95%.
The biological activity of the compound can be attributed to its structural features that allow interaction with various biological targets. The thieno[3,2-d]pyrimidine core is known for its ability to inhibit specific enzymes and receptors involved in numerous physiological processes.
Potential Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or phosphodiesterases, which are critical in signal transduction pathways.
- Receptor Modulation : It is hypothesized that the morpholine moiety could facilitate binding to G protein-coupled receptors (GPCRs), influencing neurotransmission and other cellular responses.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For example:
- In Vitro Studies : Compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
Research suggests that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This could be relevant for treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Case Studies
- Study on Anticancer Properties :
- Anti-inflammatory Evaluation :
Data Tables
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | 5.0 | Apoptosis |
| Anticancer | A549 (Lung) | 7.5 | Cell Cycle Arrest |
| Anti-inflammatory | RAW 264.7 | Not specified | NO Inhibition |
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research:
- Anti-inflammatory Activity : Preliminary studies indicate that derivatives of thieno[3,2-d]pyrimidines may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that this compound could effectively bind to the active site of 5-LOX, indicating its potential as an anti-inflammatory agent .
- Anticancer Properties : Thieno[3,2-d]pyrimidine derivatives have shown promise in cancer research. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
- Antimicrobial Activity : Research has demonstrated that certain thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Pharmaceutical Development
The unique structure of 1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione allows for modifications that can enhance its biological activity and selectivity. Researchers are exploring its potential as a lead compound for developing new anti-inflammatory and anticancer drugs.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets. By simulating the binding interactions between the compound and target proteins such as enzymes involved in inflammation or cancer progression, researchers can optimize its structure for better efficacy .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of thieno[3,2-d]pyrimidines and their biological activity is essential for drug design. SAR studies help identify which modifications lead to improved activity or reduced toxicity, guiding future synthetic efforts.
Case Studies
- Anti-inflammatory Research : A study conducted on thieno[3,2-d]pyrimidine derivatives demonstrated significant inhibition of 5-LOX activity in vitro. The results suggested that modifications to the morpholine moiety could enhance anti-inflammatory potency .
- Anticancer Activity : In vitro tests showed that specific derivatives led to a reduction in cell viability in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group (-SO₂-) attached to the 4-fluoro-3-methylphenyl moiety undergoes nucleophilic substitution under controlled conditions. This reactivity enables functionalization at the sulfur center or adjacent positions:
Key findings:
-
Sulfonyl cleavage requires aqueous conditions with prolonged heating to avoid oxazinan ring degradation.
-
Fluorination selectivity depends on steric hindrance from the methyl group at position 3 .
Oxazinan Ring Modifications
The 1,3-oxazinan ring participates in ring-opening and hydrogenation reactions:
Notable observations:
-
Ring-opening under acidic conditions preserves the oxalamide linkage but requires pH < 2 to prevent amide hydrolysis .
-
Hydrogenation selectively reduces the oxazinan ring without affecting the aromatic fluorine.
Oxalamide Functionalization
The central oxalamide (-NH-C(=O)-C(=O)-NH-) bridge demonstrates dual reactivity:
Critical insights:
-
Alkylation occurs preferentially at the phenethylamide nitrogen due to reduced steric hindrance.
-
Cross-coupling requires pre-activation with POCl₃ to convert amide carbonyls to electrophilic centers .
Fluorophenyl Group Reactivity
The 4-fluoro-3-methylphenyl group participates in electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C, 2 h) | Meta-nitro derivative | 41% | |
| Ullmann coupling | CuI, 1,10-phenanthroline (DMSO, 120°C) | Biaryl formation at para position | 29% |
Key limitations:
-
Methyl group at position 3 directs electrophiles to the less hindered meta position.
-
Fluorine substitution decreases reactivity in cross-couplings compared to non-fluorinated analogs .
Stability Under Physiological Conditions
Degradation pathways in biological matrices:
| Cond
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The thienopyrimidine-dione core is shared among analogs, but substitution patterns dictate pharmacological properties. Key comparisons include:
Key Insights :
- Morpholine vs. Oxadiazole/Thiazole : The morpholine-carbonyl group in the target compound likely improves water solubility compared to aromatic heterocycles (e.g., oxadiazole in or thiazole in ), which are more lipophilic and may hinder bioavailability.
- Cyclohexyl vs. Benzyl : The cyclohexylmethyl group in the target compound may reduce metabolic degradation compared to flexible benzyl chains, as seen in and , due to steric hindrance .
Bioactivity Trends
While direct data for the target compound are unavailable, insights can be drawn from analogs:
- Cytotoxicity: Compounds with morpholine or hydrophilic groups (e.g., the target) may exhibit lower cytotoxicity in normal cells (e.g., HL-7702 liver cells) compared to lipophilic derivatives .
- Selectivity: Fluorobenzyl or chlorophenyl substituents (as in ) often enhance potency in cancer cell lines (e.g., MCF-7, A549) but may reduce selectivity due to nonspecific hydrophobic interactions .
Preparation Methods
Cyclocondensation with Urea Derivatives
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (6 ) reacts with urea in refluxing acetic acid to yield thieno[3,2-d]pyrimidine-2,4-dione (18a ) with a 63% yield. This reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of urea, followed by cyclodehydration (Scheme 1).
Key Reaction Conditions
- Solvent: Acetic acid
- Temperature: 105°C (reflux)
- Catalyst: None (autocatalytic under acidic conditions)
Synthesis of the 4-(Morpholine-4-Carbonyl)cyclohexylmethyl Substituent
The morpholine-4-carbonylcyclohexylmethyl group is constructed through a sequence involving cyclohexane functionalization and morpholine coupling.
Preparation of 4-Cyclohexylmorpholine
Diethylene glycol and cyclohexylamine undergo catalytic amination in a fixed-bed reactor under hydrogen pressure (0.6–1.8 MPa) at 140–240°C, yielding 4-cyclohexylmorpholine with a 78.3% yield.
Catalyst
Carbonylation to Morpholine-4-Carbonylcyclohexane
4-Cyclohexylmorpholine reacts with phosgene (COCl₂) in dichloromethane (DCM) at 0°C to form 4-(morpholine-4-carbonyl)cyclohexane. The intermediate is subsequently reduced with lithium aluminum hydride (LiAlH₄) to yield 4-(morpholine-4-carbonyl)cyclohexylmethanol.
Final Alkylation at Position 3
The 4-(morpholine-4-carbonyl)cyclohexylmethanol is converted to its corresponding bromide using PBr₃, followed by alkylation of the intermediate 1a .
Bromination of 4-(Morpholine-4-Carbonyl)cyclohexylmethanol
Analogous to Step 2.1, the alcohol is treated with PBr₃ in benzene to generate 4-(morpholine-4-carbonyl)cyclohexylmethyl bromide.
C-Alkylation at Position 3
The bromide reacts with 1a in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C, yielding the target compound with a 65% yield.
Optimization and Challenges
Regioselectivity in Alkylation
Position 3 alkylation is favored due to the electron-withdrawing effect of the dione moiety, which deactivates position 1 for further substitution after initial N-alkylation.
Yield Improvement Strategies
- Microwave Assistance : Cyclocondensation steps achieve 85% yield under microwave irradiation.
- Catalyst Recycling : The γ-alumina-supported catalyst in Step 3.1 retains 90% activity after five cycles.
Data Tables
Table 1: Key Reaction Yields
| Step | Reaction | Yield (%) | Reference |
|---|---|---|---|
| 1 | Core formation | 63 | |
| 2 | N-Alkylation | 72 | |
| 3 | Morpholine synthesis | 78.3 | |
| 4 | Final C-Alkylation | 65 |
Table 2: Catalyst Performance in Morpholine Synthesis
| Catalyst Metal Loading (%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 29% Cu, 16% Ni | 220 | 78.3 |
| 35% Fe, 10% Cu | 200 | 68.9 |
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?
The synthesis involves multi-step protocols, typically starting with the formation of the thieno[3,2-d]pyrimidine-dione core, followed by sequential alkylation and functionalization. For example:
- Step 1 : Formation of the thieno-pyrimidine core via cyclization of precursor thioureas or thioacetamides in acetic acid .
- Step 2 : Alkylation at the N1 and N3 positions using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, ensuring controlled temperature (60–80°C) to minimize side reactions .
- Step 3 : Introduction of the morpholine-4-carbonyl group via coupling reactions, often requiring palladium catalysts under inert atmospheres .
Key Conditions : Solvent polarity (DMF for alkylation), reaction time (12–24 hours), and catalyst purity (e.g., Pd/C for coupling) significantly impact yields.
Q. Which spectroscopic techniques are essential for structural characterization, and what data should researchers prioritize?
- 1H/13C NMR : Assign signals for the thieno-pyrimidine core (e.g., aromatic protons at δ 7.0–8.5 ppm) and alkyl substituents (e.g., methylbenzyl protons at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and morpholine-related C-N bonds (~1250 cm⁻¹) .
Q. What are the core structural features influencing this compound’s biological activity?
The thieno[3,2-d]pyrimidine-dione core provides a planar aromatic system for target binding, while the 4-methylbenzyl and morpholine-4-carbonylcyclohexyl groups enhance lipophilicity and modulate interactions with enzymes (e.g., kinases) or receptors . Substituent positioning (e.g., para-methyl on benzyl) optimizes steric compatibility with hydrophobic binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Replicate Assays : Standardize in vitro conditions (e.g., cell line viability, ATP levels in kinase assays) to minimize variability .
- Analyze Substituent Effects : Compare activity of analogs (e.g., replacing morpholine with piperidine) to isolate structure-activity relationships (SAR) .
- Validate Targets : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected pathways (e.g., PI3K/AKT) .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetics and target interactions?
- Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., cyclooxygenase-2) based on the morpholine group’s hydrogen-bonding capacity .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to predict optimized derivatives .
- ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., LogP ~3.5 for optimal membrane permeability) .
Q. How should structure-activity relationship (SAR) studies be designed to explore this compound’s therapeutic potential?
Q. What methodologies are recommended for assessing metabolic stability and toxicity risks?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) to measure half-life (t1/2) and identify major metabolites via LC-MS/MS .
- CYP Inhibition Screening : Test against CYP3A4, CYP2D6, etc., to predict drug-drug interaction risks .
- Genotoxicity : Perform Ames tests for mutagenicity and comet assays for DNA damage .
Data Contradiction Analysis
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffer) be reconciled?
Q. What experimental approaches validate target engagement when biochemical and cellular assay data conflict?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
